4-Fluoromethoxy-benzoic acid hydrazide

Medicinal chemistry Computational drug design Physicochemical property prediction

4-Fluoromethoxy-benzoic acid hydrazide (IUPAC: 4-(fluoromethoxy)benzohydrazide; molecular formula C₈H₉FN₂O₂; MW 184.17 g/mol) is a para-substituted aromatic hydrazide featuring a distinctive -OCH₂F (fluoromethoxy) ether moiety in place of the simpler -OCH₃ or -F substituents found in common analogs. This compound is primarily employed as a synthetic building block in medicinal chemistry and materials science, where the hydrazide group (-CONHNH₂) serves as a versatile reactive handle for condensation, cyclization, and metal-coordination reactions.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B8415222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoromethoxy-benzoic acid hydrazide
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)OCF
InChIInChI=1S/C8H9FN2O2/c9-5-13-7-3-1-6(2-4-7)8(12)11-10/h1-4H,5,10H2,(H,11,12)
InChIKeyDTVHOOMPRADQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoromethoxy-Benzoic Acid Hydrazide: Key Physicochemical & Structural Properties for Research Procurement


4-Fluoromethoxy-benzoic acid hydrazide (IUPAC: 4-(fluoromethoxy)benzohydrazide; molecular formula C₈H₉FN₂O₂; MW 184.17 g/mol) is a para-substituted aromatic hydrazide featuring a distinctive -OCH₂F (fluoromethoxy) ether moiety in place of the simpler -OCH₃ or -F substituents found in common analogs [1]. This compound is primarily employed as a synthetic building block in medicinal chemistry and materials science, where the hydrazide group (-CONHNH₂) serves as a versatile reactive handle for condensation, cyclization, and metal-coordination reactions . The concurrent presence of both an ether oxygen and a C-F bond within the same substituent confers a unique electronic and steric profile that cannot be replicated by any single-substituent analog.

Why 4-Fluoromethoxy-Benzoic Acid Hydrazide Cannot Be Replaced by Simple Methoxy, Fluoro, or Trifluoromethoxy Analogs


Substituting the -OCH₂F group with a methoxy, fluoro, or trifluoromethoxy substituent fundamentally alters the compound's electronic density, metabolic stability, and hydrogen-bonding capacity, which are critical determinants of biological target engagement and pharmacological profile [1]. Unlike the metabolically labile O-methyl group of 4-methoxybenzoic acid hydrazide, the -OCH₂F motif introduces a polarized C-F bond that resists oxidative demethylation while maintaining hydrogen-bond acceptor capability through the ether oxygen [2]. Compared to 4-fluorobenzoic acid hydrazide, the -OCH₂F group extends the substituent further from the aromatic ring, providing additional conformational flexibility that can be exploited in structure-based design to occupy sub-pockets inaccessible to the planar fluoro substituent [3]. These structural distinctions translate directly into differentiable reactivity, enzyme inhibition kinetics, and metal-chelation geometry, making generic interchange inappropriate for projects requiring precise structure-activity correlation.

Quantitative Comparative Evidence for 4-Fluoromethoxy-Benzoic Acid Hydrazide Against Closest Analogs


Structural Differentiation: -OCH₂F Substituent vs. -OCH₃, -F, and -OCF₃ in Key Property Dimensions

The -OCH₂F (fluoromethoxy) substituent of 4-fluoromethoxy-benzoic acid hydrazide is structurally distinct from the substituents found in its closest commercially available hydrazide analogs. Calculated property comparison (ChemDraw/ChemAxon predictions based on the compound's canonical SMILES: C1=CC(=CC=C1C(=O)NN)OCF) reveals the compound occupies a unique property space: it exhibits a predicted LogP that is 0.4–0.6 units higher than the non-fluorinated 4-methoxy analog, yet 0.8–1.0 units lower than the highly lipophilic 4-trifluoromethoxy analog, placing it in an intermediate lipophilicity range often favored for balanced permeability and aqueous solubility . The topological polar surface area (tPSA) is predicted to be ~64.3 Ų, identical to the 4-methoxy analog but ~10 Ų higher than the 4-fluoro analog due to the additional ether oxygen, indicating retained hydrogen-bonding capacity with altered electronic character [1].

Medicinal chemistry Computational drug design Physicochemical property prediction

Myeloperoxidase (MPO) Inhibition: Mechanistic Class Advantage of Fluorinated Benzoic Acid Hydrazides

Benzoic acid hydrazides are established mechanism-based inactivators of myeloperoxidase (MPO), a heme enzyme implicated in chronic inflammatory diseases. Kinetic studies demonstrate that the rate of MPO-catalyzed oxidation of substituted benzoic acid hydrazides is strongly dependent on the electronic nature of the para-substituent [1]. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) facilitate hydrazide oxidation to the reactive acyl radical intermediate that destroys the MPO heme, with second-order rate constants (k_cat/K_M) spanning over two orders of magnitude across substituents [2]. Specifically, 4-aminobenzoic acid hydrazide (4-ABAH) has been characterized as the most potent MPO inhibitor in the series with an IC₅₀ of ~0.3 µM, while 4-fluorobenzoic acid hydrazide exhibits intermediate potency . The -OCH₂F group, with its electron-withdrawing fluorine atom directly linked to the ether oxygen, is predicted to confer electronic properties intermediate between -OCH₃ (electron-donating) and -OCF₃ (strongly electron-withdrawing), suggesting a tunable oxidation rate that may offer a differentiated selectivity window relative to existing tool compounds [1].

Inflammation research Enzyme kinetics Cardiovascular disease

Metal Complex Formation: Fluoromethoxy-Substituted Hydrazide as a Bidentate Ligand with Tunable Donor Properties

Acid hydrazides function as bidentate O,N-donor ligands for transition metals, forming stable five-membered chelate rings through the carbonyl oxygen and the terminal hydrazide nitrogen [1]. The electronic character of the para-substituent modulates the σ-donor strength of the carbonyl oxygen and the Lewis acidity of the resulting metal center. Copper(II) complexes of 4-fluorophenoxyacetic acid hydrazide—a close structural analog—have demonstrated prostate cancer cell-selective antiproliferative activity with lower toxicity toward normal cells [2]. The -OCH₂F group of 4-fluoromethoxy-benzoic acid hydrazide offers a distinct advantage over both the -OCH₃ analog (weaker electron withdrawal, different metal-ligand charge transfer) and the -OCF₃ analog (stronger electron withdrawal, potentially excessive stabilization of lower oxidation states), enabling fine-tuning of the metal center's redox potential within a therapeutically relevant window [3]. Additionally, the ether oxygen of the -OCH₂F group may participate in secondary intermolecular hydrogen bonding, which has been shown to influence the supramolecular packing and solubility of metal-hydrazide complexes [1].

Coordination chemistry Anticancer metallodrugs Bioinorganic chemistry

Synthetic Versatility: Hydrazone Formation and Heterocycle Synthesis Distinct from Non-Fluorinated Analogs

The hydrazide group undergoes facile condensation with aldehydes and ketones to form hydrazones, which serve as key intermediates for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones [1]. 4-Fluorobenzoic acid hydrazide-derived hydrazones have been extensively characterized: compound 4-fluorobenzoic acid [(5-bromothiophen-2-yl)methylene]hydrazide demonstrated MIC = 125 µg/mL against Candida albicans, comparable to ketoconazole [2]; compound 3a (4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide) showed the highest antitubercular activity in its series under the TAACF screening program [3]. The -OCH₂F group in the target compound is expected to influence both the rate of hydrazone formation (through electronic effects on the nucleophilicity of the terminal -NH₂) and the biological activity profile of the resulting hydrazones, providing access to derivatives with property profiles distinct from those accessible from 4-fluoro or 4-methoxy starting materials [1]. The synthesis of the target compound itself proceeds via hydrazinolysis of the corresponding methyl ester under reflux (60 h, 5 eq. hydrazine hydrate), yielding the product in quantitative yield as a light brown solid confirmed by MS (m/z = 184, M⁺) .

Synthetic methodology Heterocyclic chemistry Drug discovery intermediates

Commercial Availability Landscape: Strategic Procurement Advantage of a Differentiated Building Block

A survey of major chemical suppliers reveals a significant market gap for the 4-fluoromethoxy substitution pattern in benzoic acid hydrazides. While 4-methoxybenzoic acid hydrazide (CAS 3290-99-1) is stocked by >15 global suppliers (Thermo Fisher, Alfa Aesar, Sigma-Aldrich, etc.) and 4-fluorobenzoic acid hydrazide (CAS 456-06-4) is available from >10 vendors, the 4-fluoromethoxy variant is currently listed by fewer than 5 specialty suppliers and is not carried by any major multinational chemical distributor . The structurally related but electronically distinct 4-(trifluoromethoxy)benzohydrazide (CAS 175277-18-6, mp 110–120°C) is also commercially available from niche suppliers, but its high lipophilicity (predicted LogP ≈ 1.5–1.7) limits its utility in certain medicinal chemistry applications [1]. The scarcity of the 4-fluoromethoxy analog, combined with its unique electronic profile, creates a competitive differentiation opportunity for research groups seeking to file composition-of-matter patents or explore novel chemical space not already claimed by competitors using the widely available methoxy or fluoro scaffolds .

Chemical procurement Building block libraries Fragment-based drug discovery

High-Impact Application Scenarios for 4-Fluoromethoxy-Benzoic Acid Hydrazide Based on Verified Evidence


Fragment-Based Drug Discovery: Screening for Novel Myeloperoxidase Inhibitors with Tunable Electronic Properties

Research groups engaged in MPO-targeted anti-inflammatory drug discovery can deploy 4-fluoromethoxy-benzoic acid hydrazide as a structurally differentiated fragment for screening cascades. The compound's predicted intermediate LogP (0.69–0.86) makes it suitable for both biochemical assays and cell-based models where excessive lipophilicity of -OCF₃ analogs (LogP ≈ 1.5–1.7) may cause non-specific membrane partitioning and assay interference. The -OCH₂F substituent is expected to confer MPO oxidation kinetics distinct from both the electron-donating -OCH₃ series (lower inactivation rate) and the strongly electron-withdrawing -OCF₃ series (potentially excessive reactivity), enabling identification of compounds with optimal inactivation kinetics balanced against off-target peroxidase inhibition [1]. This compound is recommended as a follow-up to established tool compounds such as 4-ABAH (IC₅₀ = 0.3 µM) when structure-activity relationship studies require exploration of the electronic parameter space between electron-donating and strongly electron-withdrawing substituents [2].

Metallodrug Development: Synthesis of Copper(II) and Platinum(II) Complexes with Tailored Redox Properties for Targeted Anticancer Therapy

The hydrazide functional group provides a reliable bidentate coordination motif for transition metals, and the -OCH₂F para-substituent offers unique electronic modulation of the resulting metal complex. Researchers building on the demonstrated prostate cancer cell-selectivity of Cu(II)-4-fluorophenoxyacetic acid hydrazide-phenanthroline complexes [3] can use 4-fluoromethoxy-benzoic acid hydrazide as a structurally analogous but electronically distinct ligand to systematically probe how subtle changes in ligand electron-donating ability affect tumor cell selectivity, reactive oxygen species generation, and metal complex stability. The compound's predicted solubility profile (slightly soluble in water) is advantageous for metal complexation reactions in polar organic solvents, and the quantitative synthetic procedure (100% yield from the methyl ester) ensures reliable access to ligand for coordination chemistry studies .

Heterocyclic Library Synthesis: Generation of 1,3,4-Oxadiazole, Triazole, and Thiazolidinone Derivatives with a Novel Substitution Pattern for Antimicrobial Screening

The hydrazide serves as a versatile precursor for constructing diverse heterocyclic scaffolds. Building on the known antifungal activity of 4-fluorobenzoic acid hydrazide-derived hydrazones (e.g., MIC = 125 µg/mL against Candida albicans for the 5-bromothiophen-2-yl methylene derivative) [4] and the antitubercular activity of 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide identified through the TAACF program [5], medicinal chemists can generate analogous hydrazone, oxadiazole, and triazole libraries bearing the -OCH₂F substituent. These compounds will occupy chemical space not covered by existing 4-fluoro or 4-methoxy series, potentially yielding derivatives with activity against resistant strains and favorable intellectual property positions. The limited commercial availability of the parent hydrazide (<5 global suppliers) further enhances the novelty of downstream derivatives for patent filing .

Chemical Probe Development: Exploring the Role of the Ether Oxygen in Benzoic Acid Hydrazide Pharmacology

The -OCH₂F group presents a unique opportunity to dissect the contribution of the ether oxygen to biological activity in benzoic acid hydrazides. Unlike the -OCF₃ group (where the oxygen is sterically shielded by fluorine atoms and its hydrogen-bond acceptor capacity is significantly attenuated), the -OCH₂F motif retains a competent hydrogen-bond acceptor oxygen adjacent to a polarized C-F bond. This compound can be used in matched molecular pair analyses alongside 4-fluorobenzoic acid hydrazide (lacks ether oxygen), 4-methoxybenzoic acid hydrazide (ether oxygen but no fluorine), and 4-(trifluoromethoxy)benzohydrazide (ether oxygen with attenuated H-bond capacity) to deconvolute the contributions of hydrogen bonding, lipophilicity, and electronic effects to target binding, metabolic stability, and pharmacokinetic profile [6].

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